Cas no 5024-68-0 (Phenyl-pyridin-3-yl-amine)

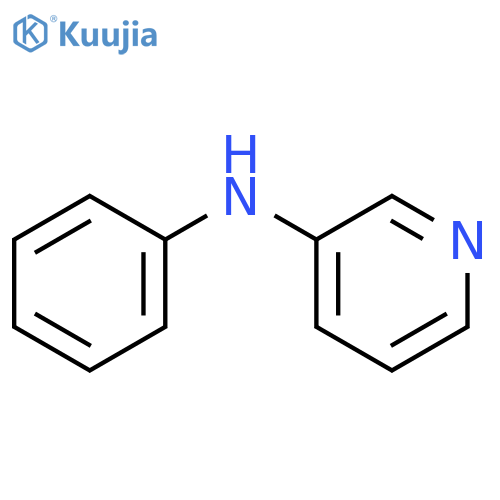

Phenyl-pyridin-3-yl-amine structure

商品名:Phenyl-pyridin-3-yl-amine

Phenyl-pyridin-3-yl-amine 化学的及び物理的性質

名前と識別子

-

- phenyl-pyridin-3-yl-amine

- N-phenyl-3-Pyridinamine

- N-phenylpyridin-3-amine

- N-PHENYLPYRIDINE-3-AMINE

- (phenyl)(pyridin-3-yl)amine

- AC1NFQ27

- ACMC-1AYD2

- CTK4J2287

- N-(3-pyridyl)aniline

- N-phenyl-3-aminopyridine

- N-phenyl-N'-(pyridin-3-yl)amine

- N-phenylpyridin-5-amine

- PHENYL-(PYRIDIN-3-YL)-AMINE

- phenylpyridin-3-yl-amine

- SureCN4591751

- 3-Anilinopyridine

- 3-Pyridinamine, N-phenyl-

- phenylpyridin-3-ylamine

- FCH829703

- AC-20810

- CS-0195489

- AKOS006242261

- 5024-68-0

- DTXSID00405692

- MFCD01646279

- SCHEMBL4591751

- AS-57879

- DA-42294

- A1-01937

- A11249

- AC-907/34122017

- N-phenyl-N-pyridin-3-ylamine

- Phenyl-pyridin-3-yl-amine

-

- MDL: MFCD01646279

- インチ: 1S/C11H10N2/c1-2-5-10(6-3-1)13-11-7-4-8-12-9-11/h1-9,13H

- InChIKey: JNYYORRROUFDBG-UHFFFAOYSA-N

- ほほえんだ: N([H])(C1=C([H])N=C([H])C([H])=C1[H])C1C([H])=C([H])C([H])=C([H])C=1[H]

計算された属性

- せいみつぶんしりょう: 170.0845

- どういたいしつりょう: 170.084398327g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 141

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 24.9

- 疎水性パラメータ計算基準値(XlogP): 2.4

じっけんとくせい

- PSA: 24.92

Phenyl-pyridin-3-yl-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N906929-1g |

N-phenylpyridin-3-amine |

5024-68-0 | 95% | 1g |

7,182.00 | 2021-05-17 | |

| eNovation Chemicals LLC | D582470-1g |

PHENYL-PYRIDIN-3-YL-AMINE |

5024-68-0 | 95% | 1g |

$385 | 2025-02-22 | |

| eNovation Chemicals LLC | D582470-1g |

PHENYL-PYRIDIN-3-YL-AMINE |

5024-68-0 | 95% | 1g |

$385 | 2024-05-24 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1266159-1g |

N-Phenylpyridin-3-amine |

5024-68-0 | 98% | 1g |

¥10918.00 | 2024-05-11 | |

| A2B Chem LLC | AB78291-250mg |

N-Phenylpyridin-3-amine |

5024-68-0 | 95% | 250mg |

$184.00 | 2024-04-19 | |

| eNovation Chemicals LLC | D582470-1g |

PHENYL-PYRIDIN-3-YL-AMINE |

5024-68-0 | 95% | 1g |

$385 | 2025-03-01 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1266159-250mg |

N-Phenylpyridin-3-amine |

5024-68-0 | 98% | 250mg |

¥3703.00 | 2024-05-11 |

Phenyl-pyridin-3-yl-amine 関連文献

-

V. V. N. Phani Babu Tiruveedhula,Kashi Reddy Methuku,Jeffrey R. Deschamps,James M. Cook Org. Biomol. Chem. 2015 13 10705

-

Thomas Scattolin,Vladislav A. Voloshkin,Ekaterina Martynova,Sofie M. P. Vanden Broeck,Marek Beli?,Catherine S. J. Cazin,Steven P. Nolan Dalton Trans. 2021 50 9491

5024-68-0 (Phenyl-pyridin-3-yl-amine) 関連製品

- 18437-57-5(N,N-Dimethylpyridin-3-amine)

- 18364-47-1(N-Methylpyridin-3-amine)

- 1838637-18-5(Ethyl 2-(5-chloro-3-fluoropyridin-2-yl)-2,2-difluoroacetate)

- 585516-41-2(Ethyl 6-(Chloromethyl)-4-(furan-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate)

- 2228378-30-9(5-{4-(difluoromethyl)sulfanylphenyl}-1,3-oxazolidin-2-one)

- 1131622-26-8(3-N-Cbz-3-methylbutane-1,3-diamine)

- 2229150-95-0(3-(quinoxalin-2-yl)but-3-en-1-amine)

- 61549-49-3(9-Decenenitrile)

- 1208076-29-2(2,6-Difluorotoluene (Methyl D3))

- 1006464-09-0(3-(5-Methylfuran-2-yl)-1H-pyrazole-4-carbaldehyde)

推奨される供給者

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量